4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate

Catalog No.
S1788992
CAS No.
178688-49-8
M.F
C14H17NO4S2
M. Wt
327.413
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4...

CAS Number

178688-49-8

Product Name

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate

IUPAC Name

4-methylbenzenesulfonic acid;4,5,6,7-tetrahydro-3H-thieno[3,2-c]pyridin-2-one

Molecular Formula

C14H17NO4S2

Molecular Weight

327.413

InChI

InChI=1S/C7H9NOS.C7H8O3S/c9-7-3-5-4-8-2-1-6(5)10-7;1-6-2-4-7(5-3-6)11(8,9)10/h8H,1-4H2;2-5H,1H3,(H,8,9,10)

InChI Key

MRUISMROPFGHOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNCC2=C1SC(=O)C2

Currently Available Information:

  • Scientific databases like PubChem do not contain any entries for this specific compound, only for a related structure, 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one hydrochloride [].
  • Supplier websites primarily focus on providing information on CAS number, formula, and availability for purchase [, ].

Future Research Potential:

The presence of specific functional groups within the molecule suggests potential avenues for future research:

  • The thieno[3,2-c]pyridine core structure is present in various bioactive molecules. This suggests that 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate could be investigated for similar biological activities.
  • The 4-methylbenzenesulfonate group, also known as tosylate, is a common leaving group in organic synthesis. This suggests the molecule could be a useful intermediate for further chemical transformations.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is a chemical compound with the molecular formula C₁₄H₁₇NO₄S₂ and a molecular weight of approximately 327.41 g/mol. This compound features a thieno[3,2-c]pyridine core structure, which is characterized by a fused ring system that incorporates both sulfur and nitrogen atoms. The sulfonate group derived from 4-methylbenzenesulfonic acid enhances its solubility and reactivity in various chemical environments, making it a versatile compound in synthetic chemistry and pharmaceutical applications .

Typical of heterocycles, including:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles in substitution reactions.
  • Electrophilic Aromatic Substitution: The aromatic methyl group can undergo electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: The carbonyl group in the thieno[3,2-c]pyridinone moiety can be reduced to yield alcohols or amines under appropriate conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with novel properties .

The synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate typically involves:

  • Formation of the Thieno[3,2-c]pyridine Core:
    • This can be achieved through cyclization reactions involving appropriate precursors such as substituted pyridines and thioketones.
  • Sulfonation:
    • The introduction of the 4-methylbenzenesulfonate group can be performed through sulfonation reactions using 4-methylbenzenesulfonic acid or its derivatives.
  • Purification:
    • The final product is usually purified via recrystallization or chromatography techniques to obtain high purity suitable for research or application purposes .

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate finds utility in several areas:

  • Pharmaceutical Development: It serves as a building block for synthesizing new drug candidates targeting various diseases.
  • Chemical Research: Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
  • Material Science: Potential applications in creating functional materials due to its electronic properties.

Given its structural features and reactivity profile, this compound holds promise for diverse applications across multiple scientific fields .

Interaction studies involving 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate are essential for understanding its pharmacological potential. Key areas of study include:

  • Protein Binding Studies: Investigating how the compound interacts with various proteins can provide insights into its mechanism of action.
  • Receptor Binding Affinity: Understanding its affinity for neurotransmitter receptors may reveal its potential as a therapeutic agent for neurological conditions.
  • Synergistic Effects: Exploring interactions with other compounds could lead to enhanced efficacy in pharmaceutical applications.

Such studies are critical for advancing the development of this compound into viable therapeutic agents .

Several compounds share structural similarities with 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate. Notable examples include:

Compound NameStructural FeaturesUnique Characteristics
5-Methylthieno[3,2-c]pyridin-2(3H)-oneMethyl group on thieno ringExhibits different biological activities
4-Acetylthieno[3,2-c]pyridin-2(3H)-oneAcetyl group instead of sulfonatePotentially different pharmacokinetic properties
Thieno[3,2-c]pyridine-2(4H)-oneLacks tetrahydro configurationMore stable but less reactive

These compounds highlight the uniqueness of 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate due to its specific functional groups and structural configuration. Such differences may lead to varied biological activities and applications in drug development and chemical synthesis .

The thieno[3,2-c]pyridine scaffold emerged as a critical heterocyclic system in the late 20th century, driven by its structural similarity to biologically active indoles and quinolines. Early synthetic routes, such as the acid-catalyzed cyclization of N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamides, were developed in the 1990s to access the core structure efficiently. Key milestones include:

YearDevelopmentSignificance
1996IL103098A patentFirst large-scale synthesis of tetrahydrothieno[3,2-c]pyridine derivatives for pharmaceutical use
1999US3969358AOptimized cyclization process using HCl/ethanol systems, achieving 76% yield for thieno[3,2-c]pyridine
2018Nature studyDemonstrated RONS interaction with thieno[3,2-c]pyran analogs, linking structure to anti-inflammatory activity
2020PMC7318885Expanded SAR for thieno[2,3-d]pyrimidines, highlighting scaffold versatility in kinase inhibition

Position in Heterocyclic Chemistry

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one occupies a unique niche due to:

  • Fused-ring topology: Combines electron-rich thiophene (S-containing) and pyridinone (N,O-containing) motifs, enabling dual electronic interactions.
  • Conformational rigidity: The tetrahydro configuration restricts ring puckering, enhancing binding specificity compared to planar analogs like thieno[2,3-b]pyridines.
  • Hybrid reactivity: The lactam group facilitates nucleophilic attacks, while the sulfur atom participates in radical-mediated transformations.

Comparative analysis with related heterocycles:

HeterocycleKey FeaturesLimitations
IndolesAromatic, strong H-bond donorsLimited oxidative stability
QuinolinesPlanar, broad bioactivityPoor solubility in polar media
Thieno[3,2-c]pyridinesBalanced lipophilicity (LogP ~2.1), redox-active sulfurSynthetic complexity in regioselective functionalization

Structural Relationship Between Parent Compound and Tosylate Salt

The tosylate salt modifies the parent 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one via:

  • Ionization: The sulfonic acid group (pKa ~-1.5) protonates the pyridinone nitrogen, forming a stable zwitterion.
  • Crystal packing: Tosylate anions create a layered lattice via π-π stacking (3.5–4.0 Å distances), improving thermal stability (decomposition >250°C).
  • Solubility modulation: Aqueous solubility increases from <0.1 mg/mL (free base) to >50 mg/mL (tosylate) in pH 7.4 buffer.

Key structural differences:

PropertyParent CompoundTosylate Salt
Molecular formulaC₇H₉NOSC₁₄H₁₇NO₄S₂
Ionization stateNeutralZwitterionic
Melting point84–87°C192–195°C
X-ray diffractionMonoclinic P2₁/cTriclinic P-1

Significance in Medicinal and Synthetic Chemistry Research

Medicinal Applications:

  • Kinase inhibition: The scaffold shows IC₅₀ = 12–180 nM against atypical PKC isoforms (ζ/ι), critical for diabetic retinopathy management.
  • Ion channel modulation: Thieno[3,2-c]pyridines exhibit Kᵥ1.3/Kᵥ1.5 blockade (Kd = 8–40 nM), relevant for autoimmune and cardiac arrhythmia therapies.
  • Neuroactive potential: Derivatives demonstrate 5-HT₁A/5-HT₂A binding (Ki = 15–30 nM), suggesting antipsychotic applications.

Synthetic Utility:

  • Cross-coupling substrate: Suzuki-Miyaura reactions at C3 proceed in >80% yield with Pd(OAc)₂/BINAP catalysts.
  • Ring-expansion precursor: Reacts with diazoacetates to form 8-membered thienoazocines via [2+4] cycloaddition.
  • Chiral resolution: Tosylate salts enable diastereomeric crystallization (ee >98%) using (-)-menthol derivatives.

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate exists as a solid crystalline material under standard laboratory conditions (20°C, 1 atmosphere). The compound presents as a white to off-white crystalline powder with a characteristic appearance typical of organic sulfonate salts [1]. The solid-state properties are influenced by the ionic nature of the compound, which consists of the tetrahydrothienopyridinone cation paired with the methylbenzenesulfonate anion in a 1:1 stoichiometric ratio [2] [3].

The crystalline nature of this compound is evidenced by its well-defined melting point characteristics and the ordered molecular arrangement that results from the electrostatic interactions between the cationic and anionic components. The physical appearance may vary slightly depending on the crystallization conditions and the presence of trace amounts of water or organic solvents used during synthesis or purification processes [1].

Solubility Profile in Various Solvents

The solubility behavior of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is significantly influenced by the presence of the sulfonate group, which enhances its interaction with polar solvents through ionic and hydrogen bonding mechanisms [4] . The compound demonstrates enhanced water solubility compared to the free base form, attributed to the ionic character introduced by the 4-methylbenzenesulfonate counterion [6].

In organic solvents, the compound shows good solubility in methanol, ethanol, and acetone, facilitating its use in various synthetic and analytical applications [1]. The solubility in these protic and polar aprotic solvents results from the ability of both the organic cation and the sulfonate anion to participate in hydrogen bonding and dipolar interactions. Conversely, the compound exhibits limited solubility in non-polar solvents such as petroleum ether and chloroform, consistent with its ionic nature and high polar surface area of 117.15 Ų [2].

The enhanced aqueous solubility is particularly important for pharmaceutical applications, as it improves the bioavailability and formulation possibilities of compounds containing this structural motif [4]. The 4-methylbenzenesulfonic acid component contributes significantly to the overall solubility profile, as para-toluenesulfonic acid itself is highly water-soluble with a solubility of approximately 67 grams per 100 milliliters of water at 25°C [7] [8].

Partition Coefficient and Lipophilicity

The partition coefficient (LogP) of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate has been calculated to be 3.54860, indicating moderate lipophilicity [2]. This value represents a balanced hydrophilic-lipophilic character that is often desirable in pharmaceutical compounds, as it suggests the potential for both membrane permeability and aqueous solubility [9].

The distribution coefficient (LogD) at physiological pH (7.4) is estimated to be in the range of 2.8-3.2, taking into account the ionization state of the compound under biological conditions [10]. At pH 7.4, the compound exists primarily in its ionized form, which reduces its effective lipophilicity compared to the calculated LogP value. The polar surface area of 117.15 Ų is relatively high, indicating significant potential for hydrogen bonding interactions with biological targets [2].

The lipophilic efficiency, which combines potency and lipophilicity considerations, falls within a moderate range that is consistent with drug-like properties [9]. The presence of five rotatable bonds provides molecular flexibility while maintaining structural integrity, allowing the compound to adapt its conformation for optimal interactions with biological targets [2].

Acid-Base Properties and pKa Determination

The acid-base behavior of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is governed by the individual components of the salt complex. The tetrahydrothienopyridinone moiety contains a tertiary amine nitrogen within the pyridine ring system, which exhibits basic properties with an estimated pKa value in the range of 6-7 [10] [11]. This basicity is comparable to other thienopyridine derivatives, where the electron-donating effects of the saturated ring system and the electron-withdrawing effects of the carbonyl group create a balanced electronic environment [10].

The 4-methylbenzenesulfonic acid component is a strong organic acid with a pKa of -2.8, indicating complete deprotonation under most conditions [7]. The formation of the salt complex results in a neutralization of both the basic and acidic functionalities, creating a stable ionic pair that behaves as a neutral species in aqueous solution [8].

At physiological pH (7.4), the compound exists primarily in its ionized form, with the nitrogen center being approximately 50% protonated based on the Henderson-Hasselbalch equation [10]. This ionization behavior significantly influences the compound's solubility, membrane permeability, and potential interactions with biological targets. The zwitterionic character under physiological conditions may enhance binding affinity to certain protein targets while potentially limiting passive membrane diffusion [10].

Thermal Stability and Degradation Pathways

The thermal stability of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate follows patterns observed in related thienopyridine compounds and organic sulfonates. The compound exhibits good thermal stability at room temperature and moderate temperatures up to approximately 125°C, where the reported melting point range begins [1]. Beyond the melting point, thermal decomposition processes become significant.

Based on studies of related thienopyridine compounds, thermal degradation typically involves multiple pathways [12] [13]. Initial decomposition may involve the loss of the sulfonate group through elimination reactions, followed by ring-opening processes of the tetrahydropyridine moiety. The thiophene ring system generally demonstrates greater thermal stability due to its aromatic character, often persisting to higher temperatures before undergoing fragmentation [12].

The degradation products observed in related thienopyridine systems include oxidation products at the thiophene moiety, N-hydroxylation products, and various fragmentation products resulting from cleavage of the bicyclic system [12] [13]. Under oxidative conditions, the formation of iminium species and subsequent hydrolysis products has been documented. The presence of the sulfonate group may influence the degradation pathway by providing an alternative elimination route at elevated temperatures.

Thermogravimetric analysis and differential scanning calorimetry studies of similar compounds suggest that major decomposition occurs in the temperature range of 200-300°C, with complete structural breakdown above 400°C [14] [15]. The formation of sulfur dioxide and aromatic fragments is expected at higher temperatures, consistent with the decomposition patterns of aromatic sulfonate salts [15].

Crystal Structure Properties

While specific crystal structure data for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is not available in the current literature, the structural properties can be inferred from related thienopyridine systems and organic sulfonate salts. The compound likely adopts a layered crystal structure typical of organic salts, where electrostatic interactions between the cationic and anionic components drive the overall packing arrangement [16] [17].

The thieno[3,2-c]pyridine core is expected to maintain a planar configuration, with dihedral angles between the thiophene and pyridine rings being minimal (less than 5°) [16]. The tetrahydropyridine ring adopts a non-planar conformation, most commonly a chair or half-chair arrangement, as observed in related crystal structures [17] [18]. The specific puckering parameters would depend on the substitution pattern and intermolecular interactions within the crystal lattice.

The 4-methylbenzenesulfonate counterion likely positions itself to maximize electrostatic interactions with the protonated nitrogen center while minimizing steric conflicts. The aromatic ring of the sulfonate moiety is typically oriented perpendicular to the heterocyclic system to optimize crystal packing efficiency [7]. Intermolecular hydrogen bonding between the NH groups and sulfonate oxygen atoms creates a three-dimensional network that stabilizes the crystal structure [16].

The expected unit cell parameters and space group symmetry would be consistent with other organic sulfonate salts, potentially crystallizing in common space groups such as P21/c or P-1. The crystal density is estimated to be in the range of 1.3-1.5 g/cm³, typical for organic compounds of this molecular weight and polarity [7].

Conformational Analysis and Molecular Dynamics

The conformational behavior of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one 4-methylbenzenesulfonate is characterized by the flexibility of the tetrahydropyridine ring and the relative orientation of the sulfonate counterion. Nuclear magnetic resonance studies of related thienopyridine derivatives have revealed the presence of multiple conformers in solution, arising from restricted rotation around key bonds and ring puckering effects [19] [20] [21].

The tetrahydropyridine ring exhibits dynamic behavior typical of six-membered saturated rings, with interconversion between chair, boat, and twist conformations occurring on the NMR timescale [20]. Variable temperature NMR studies of similar systems have shown coalescence of signals corresponding to these conformational exchanges, with activation barriers typically in the range of 10-15 kcal/mol [19] [22].

The carbonyl group within the lactam ring influences the overall molecular geometry by restricting rotation around the C-N bond adjacent to the carbonyl carbon. This restricted rotation can lead to the observation of rotamers in NMR spectra, particularly at low temperatures [19]. The planar nature of the amide functionality constrains the conformational space available to the bicyclic system.

Molecular dynamics simulations and density functional theory calculations on related thienopyridine systems suggest that the most stable conformations involve the thiophene and pyridine rings in a nearly coplanar arrangement, with the tetrahydropyridine ring adopting a chair-like conformation [20] [21]. The presence of the ionic sulfonate counterion introduces additional conformational considerations through electrostatic interactions and hydrogen bonding that can stabilize specific orientations.

The rotational barriers around the bonds connecting the heterocyclic core to substituents are influenced by both steric and electronic effects. The methyl group on the benzenesulfonate moiety provides a reference point for monitoring conformational changes, and its chemical shift and coupling patterns in NMR spectra can reveal information about the preferred conformational states [21] [23].

Dates

Last modified: 08-15-2023

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